molecular formula C20H17Cl2NO2 B1372854 2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-40-0

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No. B1372854
CAS RN: 1160263-40-0
M. Wt: 374.3 g/mol
InChI Key: RKZSWSOTBXPYAV-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride (2-BPQC) is a synthetic compound that has been used in research applications since its discovery in 1984. The compound has been studied for its potential use in drug design, as well as its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Cyclization Reactions : The compound is involved in synthesis and cyclization reactions. For instance, Vorbrüggen, Bohn, and Krolikiewicz (1990) demonstrated cyclization processes to create flavones and quinolones, which are important in medicinal chemistry and organic synthesis (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

  • Chlorination Studies : Research by Cziáky (1991) explored the chlorination of similar quinoline compounds, focusing on the preparation and properties of chloroquinoline derivatives, which are key intermediates in pharmaceutical and agrochemical industries (Cziáky, 1991).

  • Chiral Ligand Synthesis : Studies like those conducted by Franciò et al. (1999) involve the synthesis of chiral ligands using quinoline derivatives. These ligands have applications in asymmetric synthesis and catalysis (Franciò et al., 1999).

  • Application in Fluorescence Derivatization : Yoshida, Moriyama, and Taniguchi (1992) found that quinoline-carbonyl chloride derivatives serve as fluorescence derivatization reagents for alcohols in liquid chromatography, enhancing the detection and analysis of various compounds (Yoshida, Moriyama, & Taniguchi, 1992).

  • Preparation of Heterocyclic Analogues : Research by Eller et al. (2006) describes the synthesis of pyrano[2,3-c]pyrazol-4(1H)-ones using quinoline derivatives. These heterocyclic compounds have numerous applications in drug development and organic chemistry (Eller et al., 2006).

properties

IUPAC Name

2-(4-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-2-3-10-25-15-7-4-13(5-8-15)19-12-17(20(22)24)16-11-14(21)6-9-18(16)23-19/h4-9,11-12H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSWSOTBXPYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202939
Record name 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160263-40-0
Record name 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901202939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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